2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

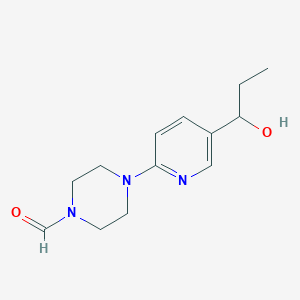

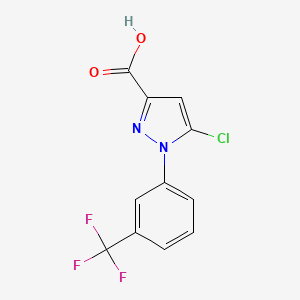

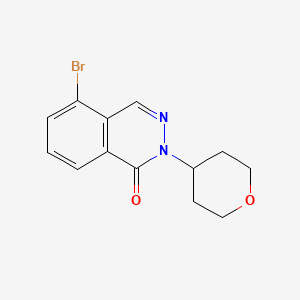

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)anilin ist eine organische Verbindung, die zur Klasse der Oxadiazole gehört. Oxadiazole sind heterocyclische Verbindungen, die einen Sauerstoff- und zwei Stickstoffatome in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer 2,5-Dimethylphenylgruppe und einer Anilinteilgruppe aus, die an den Oxadiazolring gebunden sind.

Vorbereitungsmethoden

Die Synthese von 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)anilin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Eine gängige Methode ist die Reaktion von 2,5-Dimethylbenzohydrazid mit einem geeigneten Nitril in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3). Die Reaktion verläuft über die Bildung eines intermediären Hydra- zons, das zum Oxadiazolring cyclisiert. Die Anilinteilgruppe kann durch nachfolgende Substitutionsreaktionen eingeführt werden.

Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dazu können die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel zur Förderung der Reaktion gehören.

Analyse Chemischer Reaktionen

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Oxadiazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Oxadiazolring auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, spezifische Lösungsmittel und kontrollierte Temperaturen. Die gebildeten Hauptprodukte hängen von der Art der Reaktion und den verwendeten spezifischen Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Forschungen haben das Potenzial der Verbindung als fluoreszierende Sonde untersucht, da sie unter bestimmten Bedingungen Licht emittieren kann. Dies macht sie nützlich für bildgebende und diagnostische Anwendungen.

Medizin: Die Struktur der Verbindung wurde auf ihre potenziellen pharmakologischen Eigenschaften untersucht, einschließlich antimikrobieller und anticancer Aktivität. Studien haben gezeigt, dass bestimmte Derivate vielversprechende biologische Aktivität aufweisen.

Industrie: Im industriellen Bereich kann die Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)anilin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Die genauen beteiligten Pfade können je nach dem spezifischen Derivat und seinem Verwendungszweck variieren. Beispielsweise kann die Verbindung bei antimikrobiellen Anwendungen bakterielle Zellmembranen stören oder essentielle Enzyme hemmen, was zum Zelltod führt.

Wirkmechanismus

The mechanism of action of 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific derivative and its intended use. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)anilin kann mit anderen Oxadiazolderivaten verglichen werden, wie zum Beispiel:

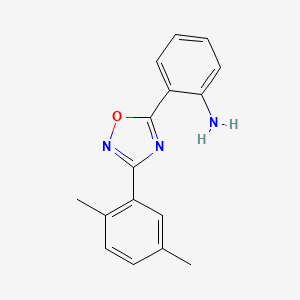

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)anilin: Diese Verbindung fehlt den Dimethylgruppen am Phenylring, was ihre chemische Reaktivität und biologische Aktivität beeinflussen kann.

2-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)anilin: Das Vorhandensein einer einzelnen Methylgruppe am Phenylring kann zu unterschiedlichen sterischen und elektronischen Effekten führen im Vergleich zu der Dimethyl-substituierten Verbindung.

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)anilin: Die Position der Methylgruppen am Phenylring kann die Eigenschaften und Reaktivität der Verbindung beeinflussen.

Die Einzigartigkeit von 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)anilin liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften vermitteln kann.

Eigenschaften

Molekularformel |

C16H15N3O |

|---|---|

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

2-[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]aniline |

InChI |

InChI=1S/C16H15N3O/c1-10-7-8-11(2)13(9-10)15-18-16(20-19-15)12-5-3-4-6-14(12)17/h3-9H,17H2,1-2H3 |

InChI-Schlüssel |

MTXXZLXSZJOUDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC=CC=C3N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.